molecular formula C14H7FN2O B11787019 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile CAS No. 1706443-02-8

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile

Cat. No.: B11787019
CAS No.: 1706443-02-8
M. Wt: 238.22 g/mol
InChI Key: SZHKHEVOCHFODY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile is a chemical compound with the molecular formula C14H7FN2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with a suitable benzo[d]oxazole precursor in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research .

Properties

CAS No.

1706443-02-8

Molecular Formula

C14H7FN2O

Molecular Weight

238.22 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C14H7FN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H

InChI Key

SZHKHEVOCHFODY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C#N

Origin of Product

United States

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